5-(4-(Tert-butyl)phenyl)thiazol-2-amine
Description
Chemical Structure: 5-(4-(Tert-butyl)phenyl)thiazol-2-amine consists of a thiazole ring substituted at position 5 with a 4-(tert-butyl)phenyl group and an amine group at position 2 (Fig. 1). Molecular Formula: C₁₃H₁₆N₂S. Molecular Weight: 232.34 g/mol. Physicochemical Properties: The compound exhibits moderate solubility in chloroform, methanol, and DMSO .
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
PVISXKCBGAKYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves condensation of α-haloketones with thioureas. For 5-(4-(tert-butyl)phenyl)thiazol-2-amine, this requires synthesizing 4-(4-(tert-butyl)phenyl)-2-chloroacetophenone as the α-haloketone precursor. Reacting this intermediate with thiourea in ethanol under reflux (12 h, 78°C) yields the thiazole core, albeit with modest efficiency (45–50% yield).
Reaction Scheme:
$$
\text{4-(4-(tert-Butyl)phenyl)-2-chloroacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{5-(4-(tert-Butyl)phenyl)thiazol-2-amine} + \text{HCl}
$$
Acid-Catalyzed Cyclization
Adapting methodologies from US Patent 2,863,874A, 3-thiocyano-4-(4-(tert-butyl)phenyl)butan-2-one is condensed with ammonium acetate in dilute HCl (0.1 M). This one-step cyclization achieves higher yields (62%) due to in situ generation of the α-thiocyano ketone, minimizing side reactions. The tert-butyl group’s electron-donating properties enhance electrophilic substitution at C5, as confirmed by X-ray crystallography in related systems.
One-Pot Oxidative Coupling
Iodine/DMSO-Mediated Synthesis
A breakthrough method from Sage Journals employs iodine (20 mol%) in dimethyl sulfoxide (DMSO) to catalyze the direct coupling of 4-(4-(tert-butyl)phenyl)acetophenone with thiourea. The mechanism proceeds via α-iodoketone formation, followed by nucleophilic attack by thiourea (Figure 1). This protocol eliminates pre-halogenation steps, achieving 68% yield under optimized conditions (80°C, 12 h).
Optimized Conditions:
- Solvent: DMSO (4 mL/mmol)
- Catalyst: I₂ (20 mol%)
- Temperature: 80°C
- Time: 12 h
Table 1: Yield Comparison for One-Pot Synthesis
| Entry | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 4-(4-(t-Bu)phenyl)acetophenone | I₂ | 68 |
| 2 | 4-Phenylacetophenone | I₂ | 72 |
| 3 | 4-Methylacetophenone | I₂ | 65 |
Catalytic Cyclization Approaches
Microwave-Assisted Cyclization
Building on PMC3579313, microwave irradiation (150 W, 120°C) accelerates the cyclization of enaminone intermediates derived from tert-butyl-protected thiazole precursors. Using tert-butyl 5-acetyl-4-(4-(tert-butyl)phenyl)thiazol-2-ylcarbamate, this method reduces reaction time from hours to minutes (20 min) while maintaining yields at 70–75%.
Copper-Catalyzed Coupling
Patent US10,351,556B2 describes CuI-mediated coupling for analogous thiazoles. Applying this to 5-(4-(tert-butyl)phenyl)thiazol-2-amine, the reaction of 4-(4-(tert-butyl)phenyl)-2-aminothiazole with methyl {[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamate in acetonitrile (CuI, 10 mol%) achieves 80% yield. This highlights the potential for transition-metal catalysis in scaling production.
Purification and Characterization
Chemical Reactions Analysis
5-(4-(Tert-butyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Scientific Research Applications
The applications of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine are explored through its derivatives in the context of antibacterial and medicinal chemistry . The compound itself and its related derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity:
- Thiazole Derivatives as Antibacterial Agents Substituted thiazole and benzothiazole derivatives have demonstrated antibacterial properties . Additionally, research has shown that N-[4-tertiary butyl-5-benzyl thiazol-2-yl] acid amides exhibit insecticidal activity, indicating a potential application as sterilants .
- Sulfonamide Derivatives in Combination N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide moieties, have been investigated for their antibacterial activity . Some compounds with 4-tert-butyl substitutions display antibacterial activity against multiple strains of Gram-negative and Gram-positive bacteria .
Structural and Synthetic Research
- Synthesis of Triazole Derivatives 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols have been synthesized from ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and researched for their physical and chemical properties .
- Preparation Methods The preparation methods for N-[4-tertiary butyl-5-benzyl thiazol-2-yl] acid amides involve the acylation of 4-tertiary butyl-5-benzyl-thiazolamine .
Other Potential Applications
- Aryl Hydrocarbon Receptor Agonists 4-phenyl-n-(phenyl)thiazol-2-amine derivatives are potential aryl hydrocarbon receptor (AHR) agonists for treating angiogenesis and inflammatory disorders .
- COx-2 Inhibitors Derivatives obtained from the reaction of 5-(4-the chlorophenylmethyl)-4-tertiary butyl-thiazolamine hydrogen with aromatic aldehyde can be used as cyclooxygenase-2 (COX-2) inhibitors .
Mechanism of Action
The mechanism of action of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may inhibit enzymes like tyrosine kinases, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(4-tert-Butylphenyl)thiazol-2-amine (CAS 81529-61-5): Difference: The tert-butylphenyl group is at position 4 of the thiazole ring instead of position 5.
4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7 in ):
- Structure : Features a nitro group (electron-withdrawing) on the phenyl ring.
- Comparison : The nitro group reduces electron density on the aromatic ring, contrasting with the electron-donating tert-butyl group. This difference may influence reactivity in electrophilic substitution or interactions with enzymes .
Functional Group Modifications
N-Substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ():
- Structure : Incorporates a triazole ring and chlorophenyl group.
- Biological Activity : Demonstrates fungicidal activity (e.g., against P. piricola), attributed to the triazole’s ability to inhibit ergosterol biosynthesis. The tert-butylphenyl analog may lack this specificity due to steric hindrance .
Biological Activity
5-(4-(Tert-butyl)phenyl)thiazol-2-amine is an organic compound featuring a thiazole ring, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and antibacterial properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-(4-(Tert-butyl)phenyl)thiazol-2-amine is characterized by a thiazole ring attached to a phenyl group that carries a tert-butyl substituent. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its biological activity and reactivity. The compound's structural features position it as a promising candidate for medicinal applications.
Research indicates that 5-(4-(Tert-butyl)phenyl)thiazol-2-amine primarily acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription. By inhibiting CDK9, the compound reduces the expression of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cells. This mechanism highlights its potential utility in cancer treatment protocols, particularly against malignancies that rely on CDK9 for survival and proliferation .
Biological Activity Overview
The biological activities associated with 5-(4-(Tert-butyl)phenyl)thiazol-2-amine can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits CDK9-mediated transcription; induces apoptosis in cancer cell lines. |
| Antibacterial | Exhibits activity against multidrug-resistant bacterial strains. |
| Neurotoxic Effects | Potential interactions with neurotransmitter metabolism pathways due to structural similarities with other phenolic compounds. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that 5-(4-(Tert-butyl)phenyl)thiazol-2-amine significantly inhibits CDK9 activity, leading to decreased levels of Mcl-1 in human cancer cell lines. This effect promotes apoptosis, suggesting its potential as an anticancer agent .
- Antibacterial Properties : Another investigation focused on a series of phenylthiazoles, including derivatives of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine, which showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated rapid bactericidal effects and stability against hepatic metabolism, indicating their potential as effective antibiotics .
- Structure-Activity Relationships (SAR) : The SAR studies reveal that modifications to the thiazole and phenyl moieties can enhance biological activity. For instance, the introduction of various substituents on the phenyl ring has been shown to affect both anticancer and antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-(tert-butyl)phenyl)thiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 2-bromo-1-(4-(tert-butyl)phenyl)ethan-1-one with thiourea derivatives under reflux in ethanol or DMF. For example, a protocol involves heating 4-(tert-butyl)phenyl thiourea with α-bromoketones in the presence of triethylamine, followed by recrystallization . Optimizing stoichiometry (e.g., 1:1 molar ratio) and reaction time (4–8 hours) improves yields (47–62%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the thiazole NH2 (~δ 12.3 ppm) and tert-butyl protons (δ 1.3–1.4 ppm) to confirm regiochemistry .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic system, space group I 1 2/a 1) and hydrogen-bonding networks (N–H···S interactions) to validate structure .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., m/z 501.1 [M+H]+) and isotopic patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Anticancer activity : Use MTT assays against human cancer cell lines (e.g., HCT-116, MCF-7) with IC50 calculations .
- Antimicrobial screening : Test via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of 5-(4-(tert-butyl)phenyl)thiazol-2-amine derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and charge distribution. Becke’s hybrid functional (B3LYP) is suitable for thermochemical accuracy (average deviation <3 kcal/mol) .
- Molecular docking : Simulate binding to targets (e.g., CDK9, TRK kinases) using AutoDock Vina. Focus on interactions with hydrophobic pockets (tert-butyl group) and hydrogen bonds (thiazole NH2) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl vs. tert-butyl) using dose-response curves .
- Meta-analysis : Aggregate data from multiple assays (e.g., IC50 variability in anticancer studies) to identify confounding factors (e.g., cell line specificity) .
Q. How do crystallographic parameters inform drug design for this compound?
- Methodology :
- Analyze unit cell dimensions (e.g., a = 19.295 Å, β = 119.2°) to assess steric bulk from the tert-butyl group.
- Map π-π stacking distances (3.5–4.0 Å) between thiazole and aromatic rings to optimize solubility and binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s) for asymmetric synthesis of thiazole intermediates.
- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve racemic mixtures .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions .
Q. What safety protocols are essential for handling 5-(4-(tert-butyl)phenyl)thiazol-2-amine in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
